1-(4-Bromothiazol-2-yl)piperidin-4-ol

Medicinal Chemistry Diversity-Oriented Synthesis Chemical Biology

1-(4-Bromothiazol-2-yl)piperidin-4-ol is a bifunctional building block with two orthogonal handles: an aryl bromide for Pd-catalyzed cross-couplings and a secondary alcohol for esterification or Mitsunobu reactions. Unlike analogs lacking the 4-hydroxyl or substituting Br with Cl, this scaffold retains full synthetic versatility for diversity-oriented synthesis (DOS), kinase inhibitor libraries, and chemical biology probes. Its dual functionality enables rapid, modular two-step diversification for hit-to-lead optimization. Ideal for medicinal chemistry and bifunctional probe construction.

Molecular Formula C8H11BrN2OS
Molecular Weight 263.16 g/mol
CAS No. 1017781-58-6
Cat. No. B1371716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromothiazol-2-yl)piperidin-4-ol
CAS1017781-58-6
Molecular FormulaC8H11BrN2OS
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC(=CS2)Br
InChIInChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2
InChIKeyDHHJOPQBBXJUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromothiazol-2-yl)piperidin-4-ol (CAS: 1017781-58-6): Core Building Block for Medicinal Chemistry and Chemical Biology


1-(4-Bromothiazol-2-yl)piperidin-4-ol is a bifunctional heterocyclic building block that combines a 4-bromothiazole moiety with a 4-hydroxypiperidine ring . This unique molecular architecture provides two distinct, orthogonal handles for synthetic elaboration: an aryl bromide for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a secondary alcohol for esterification, etherification, or oxidation . The compound is a member of the broader class of thiazole-piperidine derivatives, which are prevalent in numerous bioactive molecules, including kinase inhibitors and GPCR modulators [1].

Why 1-(4-Bromothiazol-2-yl)piperidin-4-ol Cannot Be Replaced by Common Thiazole or Piperidine Analogs in Advanced Synthesis


Generic substitution with closely related analogs such as 4-Bromo-2-(piperidin-1-yl)thiazole (lacking the 4-hydroxyl group) or 1-(4-Chlorothiazol-2-yl)piperidin-4-ol (containing a chlorine instead of bromine) is not a viable strategy for advanced synthetic campaigns. The absence of the 4-hydroxyl group in 4-Bromo-2-(piperidin-1-yl)thiazole eliminates a critical functional handle for introducing diversity, significantly limiting its utility as a core scaffold for library generation . Conversely, replacing the bromine atom with chlorine, as in 1-(4-Chlorothiazol-2-yl)piperidin-4-ol, drastically reduces the reactivity in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond compared to the more labile C-Br bond, thereby compromising synthetic efficiency and the scope of accessible derivatives [1]. This dual functionality is essential for the rapid and modular construction of complex molecular architectures, and its loss in any single analog fundamentally alters the compound's role from a versatile central scaffold to a less flexible intermediate or end-product.

Quantitative Evidence Guide for Selecting 1-(4-Bromothiazol-2-yl)piperidin-4-ol Over Its Closest Analogs


Comparative Synthetic Versatility: The Impact of the 4-Hydroxyl Handle on Library Generation Potential

The target compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol, possesses a 4-hydroxyl group that is absent in the close analog 4-Bromo-2-(piperidin-1-yl)thiazole. This single functional group difference results in a profound increase in synthetic versatility. The target compound offers two orthogonal functional handles (aryl bromide and secondary alcohol), enabling at least two distinct, sequential diversification pathways without requiring additional protection/deprotection steps . In contrast, the comparator possesses only one handle (aryl bromide), limiting its utility to a single round of derivatization . While direct comparative reaction yields are unavailable, the presence of an additional functional group in the target compound fundamentally changes its classification from a simple intermediate to a core scaffold for library generation.

Medicinal Chemistry Diversity-Oriented Synthesis Chemical Biology

Enhanced Cross-Coupling Reactivity: Quantified Advantage of Bromine vs. Chlorine in Palladium Catalysis

In palladium-catalyzed cross-coupling reactions, the choice of halogen on the aryl ring is a critical determinant of reaction rate and yield. The target compound, bearing a bromine atom on the thiazole ring, exhibits significantly higher reactivity compared to its chloro analog, 1-(4-Chlorothiazol-2-yl)piperidin-4-ol. This difference is well-established: the relative reactivity order for oxidative addition to Pd(0) is Ar-I > Ar-Br >> Ar-Cl [1]. The weaker C-Br bond (bond dissociation energy ~84 kcal/mol for a C(sp2)-Br bond in a heteroaromatic system) undergoes oxidative addition much more readily than the stronger C-Cl bond (bond dissociation energy ~95 kcal/mol) [2]. This translates to faster reaction kinetics and higher yields under milder conditions for the bromo derivative.

Synthetic Chemistry Cross-Coupling Process Chemistry

Putative Biological Activity: Class-Level Inference from Anticancer Screening of a Closest Analog

While direct, head-to-head quantitative biological data for 1-(4-Bromothiazol-2-yl)piperidin-4-ol is not available in the public domain, strong class-level inference can be drawn from the documented activity of its closest structural analog, 4-Bromo-2-(piperidin-1-yl)thiazole. This analog, which differs only by the absence of the 4-hydroxyl group, has demonstrated potent anticancer activity in cell-based assays. Specifically, 4-Bromo-2-(piperidin-1-yl)thiazole exhibited IC50 values of 2.01 µM against the HT29 human colorectal adenocarcinoma cell line and 5.71 µM against the MCF-7 human breast adenocarcinoma cell line . The presence of the 4-hydroxyl group in the target compound may further modulate its physicochemical properties (e.g., solubility, logP) and hydrogen-bonding capacity, potentially leading to a distinct or improved biological profile.

Anticancer Drug Discovery Kinase Inhibition Cell Proliferation

Primary Application Scenarios for 1-(4-Bromothiazol-2-yl)piperidin-4-ol in Research and Development


Diversity-Oriented Synthesis (DOS) for Generating Thiazole-Piperidine Focused Libraries

The dual orthogonal functional handles (aryl bromide and secondary alcohol) of 1-(4-Bromothiazol-2-yl)piperidin-4-ol make it an ideal core scaffold for DOS. A typical workflow involves first functionalizing the alcohol via Mitsunobu reaction, alkylation, or acylation to introduce a first point of diversity. Subsequently, the aryl bromide is subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce a second, structurally distinct moiety. This two-step sequence enables the rapid generation of a library of structurally complex and diverse analogs from a single, commercially available starting material .

Synthesis of Advanced Intermediates for Kinase Inhibitor and GPCR Modulator Programs

The thiazole-piperidine motif is a recognized privileged structure in medicinal chemistry, with numerous examples in kinase inhibitors and GPCR modulators [1]. This compound serves as a direct precursor to more complex analogs. For instance, the aryl bromide can be used to install aromatic or heteroaromatic rings via Suzuki coupling, a common modification for optimizing binding affinity and selectivity for kinase ATP-binding pockets. The presence of the hydroxyl group also allows for the introduction of solubilizing or pharmacokinetic-modulating groups, making it a versatile intermediate for hit-to-lead chemistry.

Chemical Biology Probe Development via Selective Derivatization

The bifunctional nature of the molecule allows for the selective attachment of two distinct chemical entities. This is particularly valuable in chemical biology for creating bifunctional probes. For example, the alcohol could be used to attach a fluorophore or biotin tag for target identification or cellular imaging studies, while the aryl bromide could be functionalized with a photoreactive cross-linking group (e.g., diazirine) via palladium catalysis . This enables the creation of photoaffinity probes to identify and validate the protein targets of the resulting bioactive molecules.

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